molecular formula C8H16Br2N4 B2414259 4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide CAS No. 2225147-04-4

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide

Cat. No.: B2414259
CAS No.: 2225147-04-4
M. Wt: 328.052
InChI Key: KZWVZSTXRBRABT-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide typically involves the reaction of piperidine with 1H-1,2,4-triazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process. The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Piperidine derivatives: Compounds with the piperidine ring but different functional groups attached.

Uniqueness

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide is unique due to its combination of the triazole ring and piperidine moiety, which imparts distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylmethyl)piperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2BrH/c1-3-9-4-2-7(1)5-8-10-6-11-12-8;;/h6-7,9H,1-5H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWVZSTXRBRABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=NN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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